molecular formula C11H21Cl3N4 B2932404 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride CAS No. 2470439-50-8

6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride

Cat. No.: B2932404
CAS No.: 2470439-50-8
M. Wt: 315.67
InChI Key: GFGUFMYRCOUSTP-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes a piperazine ring and an imidazo[1,2-a]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a heterocyclic compound. The piperazine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride is used to study various biological processes, including enzyme inhibition and receptor binding. It can serve as a tool compound to investigate the interactions between small molecules and biological targets.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

  • 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}piperazine trihydrochloride

  • 6-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Uniqueness: 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h5,8,10,12H,1-4,6-7,9H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUFMYRCOUSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1N3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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